Cas no 1178021-58-3 (4-(2-fluoro-4-methoxyphenyl)benzoic acid)

4-(2-Fluoro-4-methoxyphenyl)benzoic acid is a fluorinated aromatic carboxylic acid derivative with a methoxy substituent, offering unique electronic and steric properties for synthetic applications. Its structural features, including the fluorine atom and methoxy group, enhance reactivity in coupling reactions and serve as a versatile intermediate in pharmaceutical and agrochemical synthesis. The benzoic acid moiety provides a handle for further functionalization, while the electron-donating methoxy group and electron-withdrawing fluorine influence regioselectivity in electrophilic substitutions. This compound is particularly valuable in the development of bioactive molecules, where its balanced lipophilicity and polarity contribute to optimized pharmacokinetic profiles. High purity grades ensure consistent performance in research and industrial processes.
4-(2-fluoro-4-methoxyphenyl)benzoic acid structure
1178021-58-3 structure
商品名:4-(2-fluoro-4-methoxyphenyl)benzoic acid
CAS番号:1178021-58-3
MF:C14H11O3F
メガワット:246.234
MDL:MFCD12859532
CID:2615517
PubChem ID:53211262

4-(2-fluoro-4-methoxyphenyl)benzoic acid 化学的及び物理的性質

名前と識別子

    • 4-(2-fluoro-4-methoxyphenyl)benzoic acid
    • MFCD12859532
    • 1178021-58-3
    • 2'-Fluoro-4'-methoxy[1,1'-biphenyl]-4-carboxylic acid
    • 2'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid
    • 4-(2-Fluoro-4-methoxyphenyl)benzoic acid, 95%
    • DTXSID60681293
    • 4-(2-FLUORO-4-METHOXYPHENYL)BENZOIC ACID
    • EN300-1585982
    • AKOS005820852
    • SCHEMBL2037050
    • MDL: MFCD12859532
    • インチ: InChI=1S/C14H11FO3/c1-18-11-6-7-12(13(15)8-11)9-2-4-10(5-3-9)14(16)17/h2-8H,1H3,(H,16,17)
    • InChIKey: JSURCNRWKWSTTK-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 246.06922237Da
  • どういたいしつりょう: 246.06922237Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 287
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 46.5Ų

4-(2-fluoro-4-methoxyphenyl)benzoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1585982-10.0g
4-(2-fluoro-4-methoxyphenyl)benzoic acid
1178021-58-3
10g
$5283.0 2023-06-04
Enamine
EN300-1585982-0.05g
4-(2-fluoro-4-methoxyphenyl)benzoic acid
1178021-58-3
0.05g
$1032.0 2023-06-04
Enamine
EN300-1585982-2500mg
4-(2-fluoro-4-methoxyphenyl)benzoic acid
1178021-58-3
2500mg
$1370.0 2023-09-24
Enamine
EN300-1585982-5000mg
4-(2-fluoro-4-methoxyphenyl)benzoic acid
1178021-58-3
5000mg
$2028.0 2023-09-24
abcr
AB318390-5g
4-(2-Fluoro-4-methoxyphenyl)benzoic acid, 95%; .
1178021-58-3 95%
5g
€1159.00 2025-03-19
Enamine
EN300-1585982-5.0g
4-(2-fluoro-4-methoxyphenyl)benzoic acid
1178021-58-3
5g
$3562.0 2023-06-04
Enamine
EN300-1585982-0.25g
4-(2-fluoro-4-methoxyphenyl)benzoic acid
1178021-58-3
0.25g
$1131.0 2023-06-04
Enamine
EN300-1585982-2.5g
4-(2-fluoro-4-methoxyphenyl)benzoic acid
1178021-58-3
2.5g
$2408.0 2023-06-04
Enamine
EN300-1585982-1000mg
4-(2-fluoro-4-methoxyphenyl)benzoic acid
1178021-58-3
1000mg
$699.0 2023-09-24
Enamine
EN300-1585982-0.1g
4-(2-fluoro-4-methoxyphenyl)benzoic acid
1178021-58-3
0.1g
$1081.0 2023-06-04

4-(2-fluoro-4-methoxyphenyl)benzoic acid 関連文献

4-(2-fluoro-4-methoxyphenyl)benzoic acidに関する追加情報

Introduction to 4-(2-fluoro-4-methoxyphenyl)benzoic acid (CAS No. 1178021-58-3)

4-(2-fluoro-4-methoxyphenyl)benzoic acid, identified by its Chemical Abstracts Service (CAS) number 1178021-58-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This benzoic acid derivative features a unique structural motif, combining a fluoro-substituted phenyl ring with a methoxy group, which contributes to its distinct chemical properties and potential biological activities.

The molecular structure of 4-(2-fluoro-4-methoxyphenyl)benzoic acid consists of a benzoic acid core substituted with a phenyl group at the 4-position, which is further modified by a fluorine atom at the 2-position and a methoxy group at the 4-position of the phenyl ring. This arrangement imparts specific electronic and steric characteristics to the molecule, making it a valuable scaffold for designing novel compounds with tailored pharmacological effects.

In recent years, there has been growing interest in exploring the pharmacological potential of fluoro-substituted aromatic compounds due to their enhanced metabolic stability and improved binding affinity to biological targets. The presence of both fluoro and methoxy groups in 4-(2-fluoro-4-methoxyphenyl)benzoic acid suggests that it may exhibit properties such as increased lipophilicity, reduced susceptibility to enzymatic degradation, and enhanced interaction with specific receptors or enzymes.

One of the most compelling aspects of 4-(2-fluoro-4-methoxyphenyl)benzoic acid is its potential application in the development of therapeutic agents. Preliminary studies have indicated that this compound may possess anti-inflammatory, antioxidant, and even anticancer properties. The fluoro group, in particular, is known to modulate the electronic distribution of the molecule, which can influence its interactions with biological targets. For instance, fluorine atoms can increase the binding affinity of a drug molecule to its receptor by enhancing hydrophobic interactions or by stabilizing the transition state of enzyme-substrate complexes.

The methoxy group in 4-(2-fluoro-4-methoxyphenyl)benzoic acid also plays a crucial role in determining its pharmacological profile. Methoxy-substituted aromatic compounds are often found in natural products and pharmaceuticals due to their ability to enhance solubility, improve bioavailability, and modulate receptor activity. In this context, the combination of fluoro and methoxy groups in 4-(2-fluoro-4-methoxyphenyl)benzoic acid may synergistically enhance its therapeutic efficacy.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of compounds like 4-(2-fluoro-4-methoxyphenyl)benzoic acid with greater accuracy. These tools allow for the virtual screening of large libraries of compounds to identify potential hits that can be further optimized for specific therapeutic applications. By leveraging these technologies, scientists have been able to accelerate the drug discovery process and identify novel lead compounds more efficiently.

In addition to its potential therapeutic applications, 4-(2-fluoro-4-methoxyphenyl)benzoic acid may also find utility in other areas such as agrochemicals and material science. The unique structural features of this compound make it a versatile building block for synthesizing more complex molecules with diverse functionalities. For example, derivatives of 4-(2-fluoro-4-methoxyphenyl)benzoic acid could be designed to exhibit specific biological activities or material properties tailored for industrial applications.

The synthesis of 4-(2-fluoro-4-methoxyphenyl)benzoic acid presents both challenges and opportunities for organic chemists. The introduction of fluorine atoms into aromatic rings often requires specialized synthetic methodologies to achieve high yields and purity. However, recent developments in fluorination techniques have made it possible to incorporate fluorine atoms into complex molecules more efficiently than ever before. These advancements have opened up new possibilities for designing novel compounds with enhanced pharmacological properties.

From a regulatory perspective, 4-(2-fluoro-4-methoxyphenyl)benzoic acid must meet stringent quality standards to be approved for pharmaceutical use. Manufacturers must ensure that the compound is produced under Good Manufacturing Practices (GMP) to guarantee its safety and efficacy. Additionally, thorough toxicological studies are required to assess its potential side effects and determine appropriate dosing regimens.

The future prospects for 4-(2-fluoro-4-methoxyphenyl)benzoic acid are promising, with ongoing research aimed at elucidating its mechanism of action and identifying new therapeutic applications. As our understanding of drug design principles continues to evolve, it is likely that this compound will play an increasingly important role in the development of novel therapeutic agents.

In conclusion, 4-(2-fluoro- 4-methoxyphenyl)benzoic acid (CAS No. 1178021-58-3) is a structurally unique compound with significant potential in pharmaceutical research and development. Its combination of fluoro and methoxy substituents endows it with distinctive chemical properties that make it an attractive scaffold for designing novel therapeutic agents. As research in this area progresses, 1178021-58-3 is poised to contribute substantially to advancements in drug discovery and medical science.

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Amadis Chemical Company Limited
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